molecular formula C4H7NO2 B1297569 Methyl Aziridine-2-carboxylate CAS No. 5950-34-5

Methyl Aziridine-2-carboxylate

Cat. No.: B1297569
CAS No.: 5950-34-5
M. Wt: 101.1 g/mol
InChI Key: ZWCVDRJTYFIPIV-UHFFFAOYSA-N
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Description

Methyl Aziridine-2-carboxylate is a compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. This compound is of significant interest due to its high reactivity, which is attributed to the strain in the three-membered ring. It is commonly used in organic synthesis as an electrophilic aziridination reagent and is particularly useful in the synthesis of chiral building blocks .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl Aziridine-2-carboxylate plays a significant role in biochemical reactions due to its high reactivity towards nucleophiles. It interacts with various enzymes, proteins, and other biomolecules, primarily through nucleophilic ring-opening reactions. One notable interaction is with protein disulfide isomerases, where this compound acts as an inhibitor. This interaction is facilitated by the high strain energy of the aziridine ring, which promotes its reactivity towards thiol groups in proteins .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to selectively alkylate thiol groups on the surface proteins of cancer cells, leading to inhibition of extracellular cysteine-containing proteins. This selective alkylation can impact cell signaling pathways and gene expression, ultimately affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its high reactivity towards nucleophiles, leading to nucleophilic ring-opening reactions. This compound can form covalent bonds with thiol groups in proteins, resulting in enzyme inhibition or activation. For example, this compound has been shown to inhibit protein disulfide isomerases by forming covalent bonds with their thiol groups. This inhibition can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be stable under certain conditions but can degrade under others, leading to the formation of byproducts such as α-aminoacrylic acid. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cellular metabolism and gene expression being noted over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as selective alkylation of cancer cell surface proteins. At higher doses, toxic or adverse effects can be observed, including potential damage to normal cells and tissues. Threshold effects have been noted, where a certain dosage level must be reached for the compound to exert its biochemical effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, its interaction with protein disulfide isomerases can impact the folding and function of newly synthesized proteins, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The compound’s high reactivity towards nucleophiles allows it to form covalent bonds with various biomolecules, facilitating its transport and distribution within the cell .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications can direct the compound to specific organelles, such as the endoplasmic reticulum, where it interacts with protein disulfide isomerases. This subcellular localization is crucial for the compound’s activity and function, as it allows for selective interactions with target biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl Aziridine-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of aziridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetonitrile at low temperatures (around -4°C) to control the reactivity and yield .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl Aziridine-2-carboxylate undergoes various chemical reactions, primarily due to the high strain energy of the aziridine ring. These reactions include:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products:

    Nucleophilic Ring Opening: Substituted amines, alcohols, and thiols.

    Oxidation: Aziridine N-oxides.

    Reduction: Amines.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl aziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-7-4(6)3-2-5-3/h3,5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCVDRJTYFIPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336606
Record name Methyl Aziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5950-34-5
Record name Methyl Aziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl Aziridine-2-carboxylate (stabilized with HQ)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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